molecular formula C11H10N2 B1237284 4,4'-Dipyridylmethane CAS No. 60776-05-8

4,4'-Dipyridylmethane

Cat. No.: B1237284
CAS No.: 60776-05-8
M. Wt: 170.21 g/mol
InChI Key: VJCSMTPTFZQWNS-UHFFFAOYSA-N
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Description

4,4'-Dipyridylmethane (CAS 60776-05-8), also known as bis(4-pyridyl)methane, is a symmetric organic compound with two pyridine rings connected by a methylene (-CH₂-) group. Its molecular formula is C₁₁H₁₀N₂, and it exhibits a planar structure due to the para-substitution of pyridyl groups . This compound is widely utilized in coordination chemistry as a ligand for transition metal catalysts, particularly in hydroarylation and other catalytic reactions. Its electron-deficient pyridyl groups and rigid geometry enhance catalytic activity and stability in platinum and palladium complexes .

Properties

IUPAC Name

4-(pyridin-4-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCSMTPTFZQWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209600
Record name 4,4'-Dipyridylmethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60776-05-8
Record name 4,4'-Dipyridylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060776058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dipyridylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dipyridylmethane can be synthesized through several organic reactions. One common method involves the reaction of pyridine with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of a methylene bridge between the two pyridine rings .

Industrial Production Methods: Industrial production of 4,4’-dipyridylmethane typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dipyridylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Dipyridylmethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-dipyridylmethane involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The methylene bridge provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets .

Comparison with Similar Compounds

Structural Isomers: 2,2'-Dipyridylmethane

While 4,4'-dipyridylmethane features para-substituted pyridyl groups, its structural isomer 2,2'-dipyridylmethane (dpm) has ortho-substituted pyridines. This positional difference introduces steric hindrance, altering ligand-metal interactions.

  • Catalytic Performance: Platinum complexes with 2,2'-dipyridylmethane exhibit improved longevity compared to 4,4'-bipyridines (bipy) in hydroarylation reactions. For example, in ethylene hydroarylation, bipy ligands with electron-withdrawing groups (e.g., NO₂) showed higher styrene selectivity but rapid decomposition due to unstable platinum-hydride intermediates. Replacing bipy with 2,2'-dipyridylmethane enhanced catalyst stability, achieving >90% retention of activity after 4 hours .
  • Electronic Effects : Ortho-substitution in 2,2'-dipyridylmethane reduces electron donation to metal centers, moderating reaction rates and suppressing side reactions like β-hydride elimination .

4,4'-Diaminodiphenylmethane (MDA)

4,4'-Diaminodiphenylmethane (MDA; CAS 101-77-9) replaces pyridyl groups with amino (-NH₂) substituents. Its molecular formula is C₁₃H₁₄N₂.

  • Applications : MDA is a precursor for polyurethane and epoxy resins.
  • Toxicity: Unlike 4,4'-dipyridylmethane, MDA is classified as a Category 1B carcinogen and mutagen under EU regulations. Prolonged exposure causes liver damage and bladder cancer, necessitating strict handling protocols .
  • Chemical Behavior: The electron-rich amino groups make MDA highly reactive, but its toxicity limits industrial use compared to safer dipyridyl analogs .

4,4'-Dihydroxydiphenylmethane

This compound (CAS 620-92-8) features hydroxyl (-OH) groups with the formula C₁₃H₁₂O₂ .

  • Applications: Used in phenolic resins and as a crosslinking agent.
  • Reactivity : The hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents. However, oxidative instability limits its utility in high-temperature catalysis .

4,4'-Diphenylmethane Diisocyanate (MDI)

MDI (CAS 101-68-8) contains isocyanate (-NCO) groups (formula C₁₅H₁₀N₂O₂ ).

  • Applications : A key component in polyurethane foams and adhesives.
  • Hazards : MDI is acutely toxic via inhalation, causing respiratory irritation. Its reactivity with water necessitates anhydrous handling conditions .

Diantipyrylmethane

Diantipyrylmethane (CAS 1251-85-0) incorporates antipyrine (pyrazolone) moieties linked by methane. Its formula is C₂₃H₂₄N₄O₂·H₂O .

  • Applications : Used in spectrophotometric analysis and pharmaceuticals (e.g., laxatives when functionalized with acetoxy groups) .
  • Safety: Classified as non-toxic under normal conditions, contrasting sharply with MDA and MDI .

Data Table: Comparative Analysis of Diphenylmethane Derivatives

Compound CAS Number Molecular Formula Substituents Key Applications Notable Properties
4,4'-Dipyridylmethane 60776-05-8 C₁₁H₁₀N₂ Pyridyl (para) Catalysis, Ligands High thermal stability, electron-deficient
2,2'-Dipyridylmethane N/A C₁₁H₁₀N₂ Pyridyl (ortho) Catalysis Steric hindrance, improved catalyst longevity
4,4'-Diaminodiphenylmethane 101-77-9 C₁₃H₁₄N₂ Amino (para) Polymers, Resins Carcinogenic, high reactivity
4,4'-Dihydroxydiphenylmethane 620-92-8 C₁₃H₁₂O₂ Hydroxyl (para) Resins Oxidatively unstable, polar solubility
MDI 101-68-8 C₁₅H₁₀N₂O₂ Isocyanate (para) Polyurethanes Water-reactive, acute inhalation hazard
Diantipyrylmethane 1251-85-0 C₂₃H₂₄N₄O₂·H₂O Antipyrine Pharmaceuticals, Analysis Non-toxic, spectrophotometric utility

Research Findings and Key Insights

  • Catalytic Efficiency : 4,4'-Dipyridylmethane outperforms bipyridines in platinum-catalyzed hydroarylation, achieving 3.8–4.6 branched-to-linear product ratios in propene reactions. Electron-poor derivatives increase styrene selectivity but require stabilization via ligand modification .
  • Toxicity Profile : Unlike MDA and MDI, 4,4'-dipyridylmethane and diantipyrylmethane exhibit low acute toxicity, making them preferable for pharmaceutical and catalytic applications .
  • Structural Flexibility : Methane-linked compounds (e.g., diantipyrylmethane) allow modular functionalization, enabling tailored applications in drug design and materials science .

Biological Activity

4,4'-Dipyridylmethane, a compound with the molecular formula C10H8N2C_{10}H_{8}N_{2} and CAS number 553-26-4, is a bipyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, including coordination chemistry, medicinal chemistry, and materials science. This article explores the biological activity of 4,4'-Dipyridylmethane, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H8N2C_{10}H_{8}N_{2}
  • Molecular Weight : 156.18 g/mol
  • Structure : The compound features two pyridine rings connected by a methylene bridge, which imparts flexibility and allows for diverse coordination geometries with metal ions.

The biological activity of 4,4'-Dipyridylmethane is primarily attributed to its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The methylene bridge enhances the compound's flexibility, enabling it to adopt various conformations that facilitate interaction with biological targets .

Biological Applications

  • Coordination Chemistry : 4,4'-Dipyridylmethane serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and materials science .
  • Medicinal Chemistry : Research is ongoing to explore its potential as a therapeutic agent. Preliminary findings suggest that it may target specific enzymes or receptors involved in various diseases .
  • Antimicrobial Activity : Some studies indicate that derivatives of 4,4'-Dipyridylmethane exhibit antimicrobial properties against pathogens such as Candida albicans and Saccharomyces cerevisiae, suggesting potential uses in treating fungal infections .

Antifungal Activity

A study investigated the antifungal properties of 4,4'-Dipyridylmethane derivatives against common fungal strains. Results indicated that certain derivatives demonstrated significant inhibitory effects on fungal growth, highlighting their potential as antifungal agents .

Coordination Polymers

Research has demonstrated that 4,4'-Dipyridylmethane can form coordination polymers with zinc ions via sonochemical methods. These polymers exhibited unique structural properties and were synthesized under environmentally friendly conditions .

Therapeutic Potential

Investigations into the therapeutic applications of 4,4'-Dipyridylmethane have identified its role in enzyme inhibition. For example, it was found to inhibit specific enzymes linked to oxidative stress pathways, which are implicated in various diseases such as cancer and neurodegenerative disorders .

Data Table: Biological Activities of 4,4'-Dipyridylmethane

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Candida albicans
Enzyme InhibitionInhibits enzymes related to oxidative stress
Coordination ChemistryForms complexes with transition metals
Material ScienceUsed in synthesis of coordination polymers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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